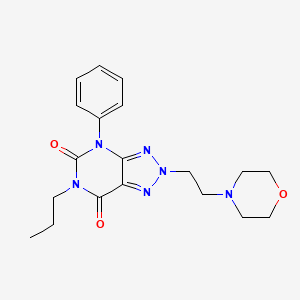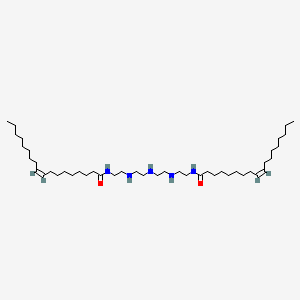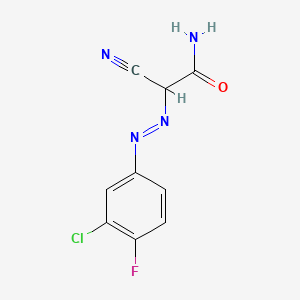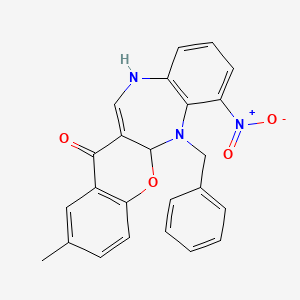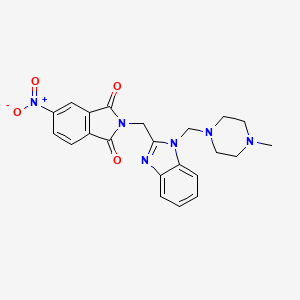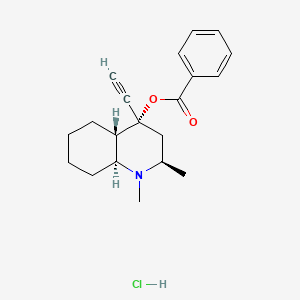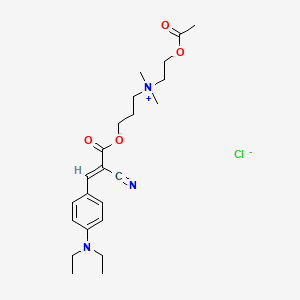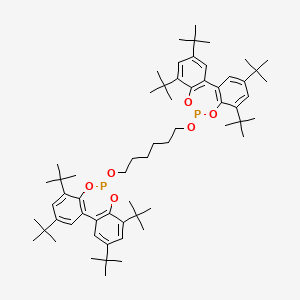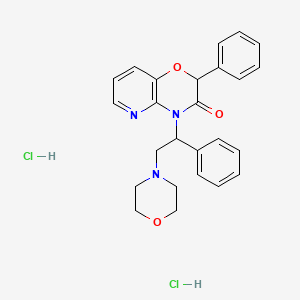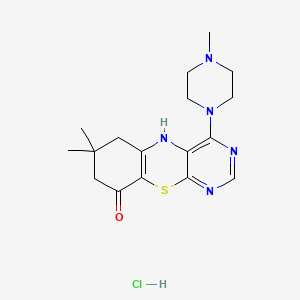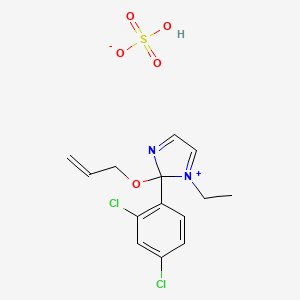
Einecs 281-291-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 281-291-3 is a useful research compound. Its molecular formula is C14H16Cl2N2O5S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The preparation methods for Einecs 281-291-3 would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Unfortunately, detailed synthetic routes and reaction conditions for this compound were not found in the search results .
Analyse Des Réactions Chimiques
Einecs 281-291-3, like many chemical substances, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the chemical structure of this compound .
Applications De Recherche Scientifique
Einecs 281-291-3 has applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be studied for its potential biological activity or therapeutic effects. Industrial applications might include its use in the production of materials, chemicals, or pharmaceuticals .
Mécanisme D'action
The mechanism of action of Einecs 281-291-3 would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact mechanism would depend on the chemical structure and properties of this compound .
Comparaison Avec Des Composés Similaires
Einecs 281-291-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds would have comparable chemical structures and properties, but this compound may have unique features that make it distinct. The specific similar compounds were not identified in the search results .
Conclusion
This compound is a chemical substance with various applications in scientific research and industry. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, it remains an important compound within the EINECS inventory.
Propriétés
Numéro CAS |
83918-57-4 |
|---|---|
Formule moléculaire |
C14H16Cl2N2O5S |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-ethyl-2-prop-2-enoxyimidazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C14H15Cl2N2O.H2O4S/c1-3-9-19-14(17-7-8-18(14)4-2)12-6-5-11(15)10-13(12)16;1-5(2,3)4/h3,5-8,10H,1,4,9H2,2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
DKDQTGKHTAAGNZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=NC1(C2=C(C=C(C=C2)Cl)Cl)OCC=C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


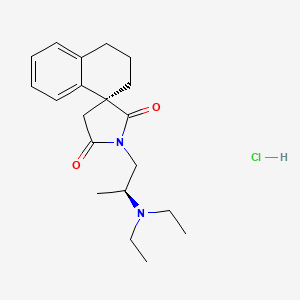
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
